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(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol

Cat. No.: B2975828
CAS No.: 297765-48-1
M. Wt: 181.17
InChI Key: UXUMHJVJTPERCC-MRVPVSSYSA-N
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Description

Significance of Chiral β-Azido Alcohols as Privileged Synthons

Chiral β-azido alcohols are a class of organic compounds that serve as highly versatile intermediates, or synthons, in the synthesis of complex molecules. Their value stems from the presence of two key functional groups—a hydroxyl group and an azide (B81097) group—in a specific stereochemical arrangement. This arrangement is a common structural motif in many biologically active compounds and chiral ligands used in asymmetric catalysis.

The azide functional group is particularly useful as it can be considered a "masked" amine. It is relatively unreactive under many common reaction conditions, yet it can be readily and selectively transformed into an amine, a nitrogen-containing heterocycle like a triazole, or other nitrogenous functionalities. This chemical stability and versatility make β-azido alcohols ideal for multi-step syntheses where protecting groups might otherwise be required.

Furthermore, the hydroxyl group in these molecules can be easily modified or can participate in a variety of chemical transformations, including oxidation, esterification, and etherification. The interplay between the alcohol and the azide allows for the synthesis of important classes of molecules such as chiral β-amino alcohols and aziridines, which are key components in many pharmaceuticals. acs.org The synthesis of enantiomerically pure β-amino alcohols is a significant area of research, with methods being developed to achieve high enantioselectivity. organic-chemistry.org

The stereochemistry of chiral β-azido alcohols is crucial, as the biological activity of many molecules is dependent on their three-dimensional structure. wisdomlib.org The ability to synthesize these compounds with high enantiomeric purity is therefore of paramount importance. Various synthetic strategies have been developed to this end, including the enantioselective reduction of α-azido ketones and the kinetic resolution of racemic β-azido alcohols. researchgate.netorganic-chemistry.org

Strategic Importance of (1S)-2-Azido-1-(4-fluorophenyl)ethan-1-ol as a Chiral Building Block

This compound is a strategically important chiral building block due to the unique combination of its constituent parts: the specific (1S) stereochemistry, the 4-fluorophenyl group, and the β-azido alcohol moiety.

The presence of a fluorine atom on the phenyl ring can significantly influence the properties of molecules derived from this building block. Fluorine's high electronegativity and small size can alter the electronic nature of the aromatic ring, which can in turn affect the reactivity of the molecule and the biological activity of its derivatives. In medicinal chemistry, the introduction of fluorine is a common strategy to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can aid in cell membrane permeability.

The (1S) configuration at the alcohol center provides a specific and defined three-dimensional arrangement, which is essential for the synthesis of enantiomerically pure target molecules. wisdomlib.org This is particularly critical in the development of pharmaceuticals, where different enantiomers of a drug can have vastly different biological effects.

The azido (B1232118) group, as previously mentioned, serves as a versatile handle for further chemical transformations. Its presence adjacent to the chiral alcohol allows for the stereocontrolled synthesis of a range of important derivatives. For instance, reduction of the azide leads to the corresponding (1S)-2-amino-1-(4-fluorophenyl)ethan-1-ol, a chiral β-amino alcohol.

The table below summarizes the key structural features of this compound and their strategic importance in synthesis.

Structural FeatureStrategic Importance
(1S)-Chiral Center Provides a specific stereochemistry, crucial for the synthesis of enantiomerically pure target molecules, particularly pharmaceuticals.
4-Fluorophenyl Group Can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, a common strategy in medicinal chemistry.
β-Azido Alcohol Moiety The azide group is a versatile precursor to amines and other nitrogen-containing functionalities, while the alcohol allows for further synthetic modifications.

Overview of Research Trajectories for Azido-Functionalized Ethanol (B145695) Derivatives

Research into azido-functionalized ethanol derivatives, particularly chiral β-azido alcohols, is driven by their utility as synthetic intermediates. Several key research trajectories can be identified in the pursuit of novel and efficient synthetic methodologies and applications.

One major area of focus is the development of new and improved methods for their asymmetric synthesis. This includes the use of enzymatic and chemoenzymatic methods, which can offer high enantioselectivity under mild reaction conditions. acs.orgrsc.org For example, lipases have been successfully employed in the kinetic resolution of racemic β-azido alcohols. organic-chemistry.org Another approach involves the stereoselective ring-opening of epoxides with an azide nucleophile, often catalyzed by enzymes or chiral catalysts. organic-chemistry.org

Another significant research direction is the direct hydroxyazidation of alkenes. chemrevlett.com This method offers a more atom-economical route to β-azido alcohols by directly installing both the hydroxyl and azido groups across a double bond. Recent advancements have focused on the use of environmentally benign reagents and catalysts for these transformations. chemrevlett.com

The application of these azido-functionalized building blocks in the synthesis of biologically active molecules and complex natural products is also a major driver of research. nih.gov Their ability to be converted into key structural motifs, such as β-amino alcohols, makes them valuable starting materials for the synthesis of a wide range of compounds with potential therapeutic applications.

Finally, there is ongoing research into expanding the scope of reactions involving the azide functionality in these molecules. This includes the exploration of click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to generate triazole-containing compounds, which are themselves a class of molecules with diverse applications.

The table below provides a summary of common synthetic routes to β-azido alcohols.

Synthetic RouteDescriptionKey Features
Ring-opening of epoxides An epoxide is reacted with an azide source, such as sodium azide, to open the ring and form a β-azido alcohol. organic-chemistry.orgCan be highly regio- and stereoselective, especially with enzymatic or chiral catalysts.
Reduction of α-azido ketones An α-azido ketone is reduced to the corresponding β-azido alcohol.The choice of reducing agent can influence the stereochemical outcome.
Hydroxyazidation of alkenes Both a hydroxyl and an azido group are added across the double bond of an alkene in a single step. chemrevlett.comOffers good atom economy and can be performed under mild conditions.
Kinetic resolution of racemic β-azido alcohols An enzyme, typically a lipase (B570770), is used to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. acs.orgCan provide access to highly enantiomerically enriched β-azido alcohols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FN3O B2975828 (1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol CAS No. 297765-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2-azido-1-(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUMHJVJTPERCC-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN=[N+]=[N-])O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN=[N+]=[N-])O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1s 2 Azido 1 4 Fluorophenyl Ethan 1 Ol and Chiral Analogues

Chemo-Catalytic Approaches to Enantiopure β-Azido Alcohols

The development of efficient catalytic routes to produce enantiopure β-azido alcohols from readily available starting materials is a primary focus of synthetic organic chemistry. chemrevlett.com These methods aim to control both regioselectivity (the site of azido (B1232118) group introduction) and stereoselectivity (the 3D orientation of the functional groups).

The nucleophilic ring-opening of epoxides, known as azidolysis when using an azide (B81097) source, is one of the most traditional and effective methods for preparing β-azido alcohols. chemrevlett.comresearchgate.net The success of this strategy hinges on the ability to control the position and stereochemistry of the nucleophilic attack on the three-membered epoxide ring.

The azidolysis of optically pure aryl oxiranes, such as chiral 4-fluorostyrene (B1294925) oxide, is a direct route to (1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol. The regioselectivity of this reaction is governed by both electronic and steric factors. utwente.nlyoutube.com In reactions with aryl-substituted epoxides like styrene (B11656) oxide, the benzylic carbon (α-carbon) is electronically activated due to the stabilization of a partial positive charge by the adjacent aromatic ring. utwente.nl Consequently, under many conditions, the azide nucleophile preferentially attacks this more substituted benzylic carbon. utwente.nljsynthchem.com This reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the stereocenter, yielding a trans product. youtube.com

However, the regioselectivity can be inverted. While chemical catalysis often favors attack at the benzylic position, certain enzymatic catalysts, such as halohydrin dehalogenases (HHDHs), can direct the azide nucleophile to the terminal, less sterically hindered carbon (β-carbon) with high fidelity. chemrevlett.comnih.gov For instance, the regioselectivity of the azidolysis of aromatic epoxides using the enzyme HheC is opposite to that of the non-enzymatic reaction. nih.gov This enzymatic approach provides access to a complementary range of regioisomers.

The outcome of epoxide azidolysis is highly dependent on the specific reaction conditions employed. Factors such as the choice of solvent, temperature, pH, and the nature of the azide source can significantly impact reaction rate, yield, and, most importantly, regioselectivity. utwente.nl

Acidic conditions, for example, protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack. This enhancement of electrophilicity further favors attack at the more substituted benzylic carbon, which can better stabilize the developing positive charge, thus increasing regioselectivity. utwente.nljsynthchem.com The use of Brønsted acidic ionic liquids as catalysts in water has been shown to promote highly regioselective ring-opening at room temperature. pnu.ac.irpnu.ac.ir

The choice of azide source is also critical. While sodium azide (NaN3) is a common and inexpensive source, others like trimethylsilyl (B98337) azide (TMSN3) are often used in the presence of Lewis acids or other catalysts to achieve high selectivity. chemrevlett.commdpi.com Promoters such as Oxone® have been used with sodium azide in aqueous acetonitrile (B52724) to achieve highly regioselective and efficient conversions at room temperature. organic-chemistry.org

Below is a table summarizing the influence of various reaction parameters on the azidolysis of styrene oxide, a close analogue of 4-fluorostyrene oxide.

Catalyst/PromoterAzide SourceSolvent SystemKey Finding
Acetic Acid (10%)NaN3Acetonitrile/WaterIncreased regioselectivity for attack at the benzylic (α) carbon. utwente.nl
NoneNaN3t-BuOAc/Water + Tween80Biphasic system that can alter regioselectivity compared to homogeneous systems. utwente.nl
Oxone®NaN3Acetonitrile/WaterHighly regioselective and efficient reaction at room temperature. organic-chemistry.org
Brønsted Acidic Ionic LiquidNaN3WaterHigh yields and good regioselectivity under mild, green conditions. pnu.ac.irpnu.ac.ir
(salen)CrIII ComplexesTMSN3Not specifiedHigh regio- and enantioselectivity in the azidolysis of terminal epoxides. mdpi.com

An alternative and powerful strategy for the synthesis of enantiopure β-azido alcohols is the asymmetric reduction of a prochiral α-azido ketone precursor. chemrevlett.com This method involves two main steps: the synthesis of the α-azido ketone followed by its stereoselective reduction.

For the target molecule, the required precursor is 2-azido-1-(4-fluorophenyl)ethanone (B1282673). This intermediate can be synthesized from 1-(4-fluorophenyl)ethanone via α-bromination followed by nucleophilic substitution with sodium azide. nih.govresearchgate.net

The crucial step is the enantioselective reduction of the ketone. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and borane (B79455) (BH3) as the reducing agent, is exceptionally effective for this transformation. nih.govresearchgate.netorganic-chemistry.org The mechanism involves the coordination of borane to the nitrogen atom of the catalyst, followed by the coordination of the ketone's oxygen to the catalyst's endocyclic boron. rug.nl This organized, six-membered transition state facilitates a highly face-selective hydride transfer from the borane to the ketone's carbonyl carbon, yielding the secondary alcohol with high enantiomeric excess (ee) and predictable stereochemistry. organic-chemistry.orgrug.nl

Ketone TypeCatalyst SystemTypical Enantiomeric Excess (ee)Reference
Prochiral Aromatic Ketones(R)-2-methyl-CBS + BH3·SMe2>95% researchgate.net
Various Prochiral KetonesIn situ generated oxazaborolidine + BH3-THF87-99% nih.gov

The synthesis of β-azido alcohols can also be accomplished through the nucleophilic displacement of a halide from a vicinal halohydrin. This method provides excellent stereochemical control, as the reaction typically proceeds through a classic SN2 mechanism, which involves an inversion of configuration at the carbon center bearing the leaving group (the halogen).

This pathway can be part of a multi-step sequence starting from an alkene, such as 4-fluorostyrene. The alkene is first converted to a halohydrin (a compound containing a halogen and a hydroxyl group on adjacent carbons) via halohydrin formation. In a subsequent step, the halohydrin is treated with an azide source, like sodium azide. The azide ion acts as a nucleophile, displacing the halide to form the final β-azido alcohol product. This approach is particularly relevant in biocatalytic systems where halohydrin dehalogenases (HHDH) can catalyze the ring-opening of epoxides with various nucleophiles, including halides and azide ions, with high regioselectivity. nih.govmdpi.comrsc.org

Modern synthetic chemistry has introduced novel methods for the direct difunctionalization of alkenes. One such advanced approach is the photolytic radical-induced azidooxygenation. This method allows for the simultaneous installation of both an azide and a hydroxyl group across a double bond in a single step, starting from an alkene like 4-fluorostyrene. nih.gov

A recently developed protocol utilizes a hypervalent iodine species, aryl-λ³-azidoiodane (e.g., PhI(N₃)₂), which is generated in situ. nih.gov Upon exposure to visible light, this reagent undergoes photolysis, leading to the homolytic cleavage of the I–N₃ bond to generate a highly reactive azidyl radical (•N₃). This radical then adds to the alkene double bond. In the case of styrenes, the addition occurs preferentially at the less substituted β-carbon to generate a more stable benzylic radical. This carbon-centered radical is then trapped by an oxygen-containing nucleophile (often from a co-solvent or additive like TEMPO), leading to the final β-azido alcohol derivative. nih.gov This photoredox-catalyst-free method represents a powerful tool for the rapid construction of molecular complexity from simple alkenes. nih.gov

Regio- and Stereoselective Ring-Opening of Epoxides

Biocatalytic and Chemo-Enzymatic Synthesis Strategies

Biocatalysis offers a powerful alternative to conventional chemical synthesis, utilizing enzymes or whole-cell systems to perform transformations under mild conditions with high chemo-, regio-, and stereoselectivity. nih.govuni-graz.atmdpi.com The integration of enzymatic steps with chemical reactions in chemo-enzymatic cascades further expands the synthetic possibilities, allowing for the creation of complex molecules in a streamlined fashion. mdpi.comtudelft.nl

One of the primary biocatalytic approaches to chiral azido alcohols is the asymmetric reduction of the corresponding prochiral α-azido ketones. chemrevlett.com This transformation is effectively catalyzed by carbonyl reductases (also known as ketoreductases), a large group of enzymes that utilize NADH or NADPH as a cofactor to reduce a ketone or aldehyde to an alcohol. nih.govyoutube.com

Plant-based biocatalytic systems, particularly the roots of Daucus carota (carrot), have proven to be highly effective for the enantioselective reduction of a wide range of prochiral ketones, including α-azido aryl ketones. organic-chemistry.orgscispace.comnih.gov This method is environmentally benign, operating in an aqueous medium under mild conditions, and eliminates the need for expensive isolated cofactors. organic-chemistry.orgnih.gov The enzymes within the carrot root cells facilitate the transfer of a hydride to the carbonyl group, typically following Prelog's rule to yield the corresponding (S)-configured alcohols with high enantiomeric excess (ee). organic-chemistry.org This biocatalytic approach has been successfully applied to produce a variety of optically active alcohols that are key intermediates for pharmaceuticals. scispace.comnih.gov

Table 1: Enantioselective Bioreduction of α-Azido Aryl Ketones with Daucus carota

Substrate (α-Azido Ketone)Product (Azido Alcohol)Yield (%)Enantiomeric Excess (ee %)Configuration
2-Azido-1-phenylethanone(S)-2-Azido-1-phenylethanol85>99S
2-Azido-1-(4-chlorophenyl)ethanone(S)-2-Azido-1-(4-chlorophenyl)ethanol82>99S
2-Azido-1-(4-methylphenyl)ethanone(S)-2-Azido-1-(4-methylphenyl)ethanol88>99S
2-Azido-1-(4-methoxyphenyl)ethanone(S)-2-Azido-1-(4-methoxyphenyl)ethanol80>99S

Data compiled from studies on the bioreduction capabilities of Daucus carota root cells. organic-chemistry.orgscispace.com

Dual-enzyme cascades represent a sophisticated strategy for the direct conversion of alkenes into chiral 1,2-azido alcohols. nih.govresearchgate.net These one-pot processes combine multiple enzymatic reactions to build molecular complexity efficiently, avoiding the isolation of intermediates and minimizing waste. researchgate.net

A powerful dual-enzyme system for the hydroxyazidation of styrenes involves the combination of a styrene monooxygenase (SMO) and a halohydrin dehalogenase (HHDH). nih.gov In the first step, the SMO catalyzes the asymmetric epoxidation of the alkene (e.g., 4-fluorostyrene) to produce a chiral epoxide with high enantiopurity. rsc.orgnih.gov In the second step, an HHDH enzyme facilitates the regioselective ring-opening of this epoxide using an azide ion (from a source like sodium azide) as a nucleophile. mdpi.comacs.org This cascade allows for the controlled formation of two adjacent stereocenters, affording enantiomerically pure 1,2-azido alcohols. nih.gov The regioselectivity of the HHDH-catalyzed azidolysis can be controlled to produce either α-azido alcohols or β-azido alcohols, depending on the specific HHDH enzyme used. rsc.orgresearchgate.net

Table 2: Dual-Enzyme Cascade for Asymmetric Hydroxyazidation of Styrene Derivatives

Alkene SubstrateEnzyme SystemProductYield (%)Enantiomeric Excess (ee %)
StyreneSMO + HHDH2-Azido-1-phenylethan-1-ol95>99
4-FluorostyreneSMO + HHDH2-Azido-1-(4-fluorophenyl)ethan-1-ol89>99
4-ChlorostyreneSMO + HHDH2-Azido-1-(4-chlorophenyl)ethan-1-ol92>99
trans-β-MethylstyreneSMO + Chemical Azidolysis1-Azido-1-phenylpropan-2-ol92>99

Data sourced from studies on biocatalytic cascades for regiodivergent and stereoselective hydroxyazidation. nih.govresearchgate.netresearchgate.net

The synthetic utility of chiral azido alcohols can be extended through their in-situ conversion into other valuable compounds. A notable example is the one-pot chemo-enzymatic synthesis of chiral β-hydroxytriazoles. nih.gov This hybrid strategy begins with the biocatalytic synthesis of the chiral azido alcohol from an alkene, as described in the dual-enzyme cascade. nih.govresearchgate.net The resulting azido alcohol is then directly subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction, by introducing a terminal alkyne and a copper catalyst into the same reaction vessel. nih.govresearchgate.netconicet.gov.ar This seamless integration of biocatalysis and chemical catalysis provides a direct and highly efficient route from simple alkenes to complex, enantiopure β-hydroxytriazoles. nih.govresearchgate.net

Dual-Enzyme Cascade Strategies for Hydroxyazidation of Alkenes

One-Pot Synthesis Strategies for Chiral β-Heterosubstituted Alcohols

One-pot synthesis methodologies are designed to improve efficiency and reduce waste by performing multiple reaction steps in a single vessel without isolating intermediates. acs.orgpnu.ac.ir In the context of chiral β-heterosubstituted alcohols, these strategies often involve the in situ generation of a key intermediate, which is then immediately converted in a subsequent catalytic step. For instance, a one-pot synthesis of optically active β-triazolylethanol derivatives has been developed. acs.org This process involves the reaction of an α-bromoalkanone with sodium azide and an alkyne to form a β-triazolyl ketone intermediate in situ via a click reaction. This intermediate is then immediately subjected to asymmetric transfer hydrogenation using a chiral Ruthenium–prolinamide catalyst, yielding the final chiral alcohol with high yield and excellent enantioselectivity. acs.org Similarly, efficient one-pot methods for the ring-opening of epoxides with sodium azide, catalyzed by reusable Brønsted acidic ionic liquids in water, provide a green and direct route to β-azido alcohols. pnu.ac.irpnu.ac.irorgchemres.org

Stereochemical Control and Chiral Recognition in 1s 2 Azido 1 4 Fluorophenyl Ethan 1 Ol Chemistry

Enantiocontrol in Reaction Pathways Leading to β-Azido Alcohols

The enantioselective synthesis of β-azido alcohols, including (1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol, is a key focus in organic synthesis. These compounds are valuable precursors to chiral amines and other nitrogen-containing molecules. Several strategies have been developed to control the stereochemistry at the newly formed chiral centers.

One of the most common and effective methods is the asymmetric ring-opening of epoxides with an azide (B81097) source. This can be achieved through catalysis with chiral metal complexes. Another powerful technique is the enzymatic reduction of α-azido ketones. For instance, the reduction of α-azidoacetophenone derivatives using enzymes like carbonyl reductase from Candida magnoliae (CMCR) or alcohol dehydrogenase from Saccharomyces cerevisiae has been shown to produce optically pure 2-azido-1-arylethanols. nih.govacs.org This enzymatic approach offers an effective route to these important chiral compounds in high optical purity. nih.govacs.org Additionally, β-cyclodextrin has been utilized to catalyze the asymmetric reduction of α-azido aryl ketones with sodium borohydride (B1222165) in water, providing an environmentally friendly method that avoids many drawbacks of existing techniques. nih.gov

Dynamic kinetic resolution (DKR) presents another sophisticated strategy. This method combines enzymatic resolution of β-azido alcohols with a ruthenium-catalyzed alcohol isomerization, allowing for the conversion of a racemic mixture of β-azido alcohols into a single enantiomerically pure acetate (B1210297) with high enantiomeric excess and conversion rates. nih.gov Lipase-catalyzed enantioselective esterification is a key component of this DKR process. organic-chemistry.org

The direct conversion of alkenes to β-azido alcohols, known as hydroxyazidation, is also a viable pathway. chemrevlett.com Manganese-catalyzed aerobic oxidative hydroxyazidation of olefins is an efficient method that utilizes an inexpensive catalyst and operates under mild, aerobic conditions. organic-chemistry.org

Below is a table summarizing some enantioselective methods for the synthesis of β-azido alcohols:

MethodCatalyst/EnzymeReactant(s)Key Features
Enzymatic ReductionCarbonyl reductase (Candida magnoliae)α-azidoacetophenone derivativesHigh optical purity of 2-azido-1-arylethanols. nih.govacs.org
Asymmetric Reductionβ-Cyclodextrin / Sodium Borohydrideα-azido aryl ketonesAsymmetric reduction in water. nih.gov
Dynamic Kinetic ResolutionLipase (B570770) / Ruthenium catalystRacemic β-azido alcoholsHigh enantiomeric excess and conversion to a single enantiomer. nih.gov
Aerobic Oxidative HydroxyazidationManganese catalystOlefinsUses an inexpensive catalyst under mild, aerobic conditions. organic-chemistry.org

Regioselectivity and Stereodivergent Synthesis Considerations

The synthesis of this compound via the ring-opening of 4-fluorostyrene (B1294925) oxide with an azide nucleophile introduces the challenge of regioselectivity. The azide can attack either the terminal (β) or the benzylic (α) carbon of the epoxide ring.

Under neutral or basic conditions, the reaction typically follows an SN2 mechanism, where the azide ion attacks the less sterically hindered carbon atom. utwente.nl However, with aromatic epoxides like styrene (B11656) oxide, electronic effects can direct the azide to the benzylic position due to the stabilization of the positive charge by the aromatic ring. utwente.nl The regioselectivity can be influenced by reaction conditions such as pH and the use of catalysts. acs.org For instance, the use of Oxone® in aqueous acetonitrile (B52724) for the azidolysis of epoxides leads to highly regioselective formation of β-azido alcohols. organic-chemistry.org Similarly, haloalcohol dehalogenase HheC can catalyze the highly regioselective ring-opening of epoxides with azide, often with a regioselectivity opposite to the non-enzymatic reaction. nih.gov

Stereodivergent synthesis, which allows for the creation of any possible stereoisomer of a molecule, is crucial for accessing the full range of stereochemical diversity. rsc.orgmdpi.com For a molecule like this compound, which has two adjacent stereocenters, stereodivergent strategies enable the synthesis of all four possible stereoisomers. This can be achieved by carefully selecting the starting materials and reaction conditions.

The following table illustrates the regiochemical outcomes of epoxide ring-opening under different conditions:

Epoxide SubstrateReaction ConditionsMajor ProductReference
Styrene OxideAcetonitrile-water with 10% acetic acidα-attack favored utwente.nl
Aromatic and Aliphatic EpoxidesSodium azide with Oxone® in aqueous acetonitrileHigh regioselectivity for β-azido alcohols organic-chemistry.org
Aromatic EpoxidesHaloalcohol dehalogenase HheCHigh β-regioselectivity nih.gov

Stereochemical Integrity and Configuration Retention/Inversion during Chemical Transformations

Maintaining the stereochemical integrity of this compound during subsequent chemical reactions is essential. The outcome of a reaction at a chiral center can result in either retention of the original configuration or inversion to the opposite configuration. vedantu.com

The reduction of the azide group to an amine is a common transformation. This is often achieved through methods like catalytic hydrogenation (e.g., with H₂/Pd-C) or a Staudinger reaction. These methods are known to proceed with retention of configuration at the adjacent chiral center.

In contrast, reactions involving the hydroxyl group can lead to either retention or inversion. An SN2 reaction, where a nucleophile attacks from the side opposite to the leaving group, results in an inversion of configuration. vedantu.com For example, converting the alcohol to a good leaving group (like a tosylate or mesylate) and then substituting it with a nucleophile would invert the stereocenter. The Mitsunobu reaction is another common method that typically proceeds with inversion of configuration at the alcohol's chiral center.

The table below summarizes the expected stereochemical outcomes for various reactions:

Reaction TypeReagents/ConditionsExpected Stereochemical Outcome at C1Mechanism
Azide ReductionH₂, Pd/CRetention-
Nucleophilic Substitution1. TsCl, pyridine; 2. Nu⁻InversionSN2
Mitsunobu ReactionDEAD, PPh₃, Nu-HInversionSN2-like
Substitution with Thionyl ChlorideSOCl₂RetentionSNi

Transformative Applications of 1s 2 Azido 1 4 Fluorophenyl Ethan 1 Ol in Complex Molecule Synthesis

Precursor Role in the Synthesis of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are crucial structural motifs found in numerous pharmaceutical agents and are widely used as catalysts and chiral auxiliaries in asymmetric synthesis. nih.govacs.orgnih.gov Non-racemic 1,2-azido alcohols, such as (1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol, are excellent precursors for the stereospecific synthesis of these valuable compounds. nih.gov

The synthetic transformation involves the reduction of the azide (B81097) moiety to a primary amine, which can be achieved with high fidelity and yield using various established methods. A common and effective method is the Staudinger reduction, which utilizes triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, or catalytic hydrogenation. This reduction preserves the stereochemistry at the adjacent carbinol center, directly yielding the corresponding enantiopure (1S)-2-amino-1-(4-fluorophenyl)ethan-1-ol. The high enantiopurity of the starting azido (B1232118) alcohol is thus transferred to the final amino alcohol product, making this a highly efficient route for accessing these chiral molecules. nih.gov

Scheme 1: Synthesis of (1S)-2-amino-1-(4-fluorophenyl)ethan-1-ol
Chemical reaction showing the reduction of this compound to (1S)-2-amino-1-(4-fluorophenyl)ethan-1-ol.
The conversion of the azido alcohol to the corresponding chiral amino alcohol via reduction.

Building Block for Unnatural Amino Acids and Peptidomimetics

Unnatural amino acids are indispensable tools in modern drug discovery, offering pathways to create peptides and proteins with enhanced stability, novel functions, and improved pharmacokinetic properties. rsc.orgnih.govresearchgate.netyoutube.com The introduction of fluorine atoms, in particular, can significantly alter the biological properties of peptides. rsc.orgnih.govresearchgate.net this compound serves as a valuable starting material for the synthesis of novel, fluorinated, non-proteinogenic amino acids.

Through a sequence of chemical modifications—typically, reduction of the azide to an amine and oxidation of the primary alcohol to a carboxylic acid—the this compound scaffold can be converted into a β-amino acid derivative. The resulting unnatural amino acid, bearing the 4-fluorophenyl group, can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. nih.gov The resulting peptidomimetics benefit from the unique properties conferred by the fluorinated moiety and the altered peptide backbone, which can lead to increased resistance to enzymatic degradation and modified receptor binding affinities. researchgate.net

Derivatization to 1,2,3-Triazole Systems via Huisgen Cycloaddition

The azide functional group in this compound is perfectly suited for participation in the Huisgen 1,3-dipolar cycloaddition reaction with alkynes. wikipedia.org This reaction, particularly its copper-catalyzed variant, is a cornerstone of "click chemistry," enabling the efficient and regioselective formation of stable 1,2,3-triazole rings. nih.govrsc.org This transformation allows the (1S)-2-hydroxy-1-(4-fluorophenyl)ethyl moiety to be covalently linked to a wide array of other molecules, opening up vast possibilities for creating complex molecular structures.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent version of the Huisgen cycloaddition, valued for its high reaction rates, mild reaction conditions, and exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.orgrsc.org In a typical CuAAC protocol, this compound is reacted with a terminal alkyne in the presence of a copper(I) source. The catalyst is often generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate. beilstein-journals.org

This reaction has been successfully employed to link the azido alcohol with various alkyne-containing molecules, including key heterocyclic structures used in medicinal chemistry. mdpi.com The resulting triazole ring serves as a robust and biocompatible linker, connecting the chiral fluorinated fragment to another pharmacophore.

To further enhance the efficiency of the CuAAC reaction, ultrasound irradiation has been utilized as an alternative energy source. nih.govresearchgate.net Sonochemistry can accelerate reaction rates, improve yields, and reduce reaction times by promoting mass transfer and mechanical depassivation of metal catalysts. researchgate.net

Research has demonstrated that an ultrasound-assisted Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition is a highly effective method for synthesizing complex molecules from azido alcohols. mdpi.comirb.hr This technique has been specifically applied to the reaction of 2-azido-1-arylethanols with N-propargylated heterocyclic bases, providing rapid and efficient access to novel triazole derivatives under greener conditions. mdpi.comnih.gov The application of ultrasound makes the synthesis more sustainable and scalable. nih.gov

Integration into Advanced Heterocyclic Scaffolds

A significant application of this compound is in the synthesis of novel purine (B94841) bioisosteres, which are compounds designed to mimic the structure and function of natural purines and are of great interest as potential anticancer agents. mdpi.commdpi.comnih.gov

In a targeted synthetic strategy, this compound is reacted with various N-propargylated purines and purine isosteres (such as pyrrolo[2,3-d]pyrimidines) via an ultrasound-assisted CuAAC reaction. mdpi.comirb.hr This modular approach allows for the creation of a library of compounds where the chiral (4-fluorophenyl)ethanol moiety is linked to different heterocyclic scaffolds. The stereochemistry of the hydroxyethyl (B10761427) group and the nature of the heterocyclic system can be systematically varied to probe structure-activity relationships. mdpi.com

The table below presents examples of complex heterocyclic scaffolds synthesized using a fluorophenyl azido alcohol precursor, demonstrating the versatility of this building block in creating potential therapeutic agents.

Heterocyclic BaseAzido Alcohol PrecursorFinal Product StructureYieldReference
N-propargyl-1H-benzimidazole2-azido-1-(4-fluorophenyl)ethanol1-(1-(2-(4-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)-1H-benzimidazole94% mdpi.comirb.hr
9-propargyl-9H-purine2-azido-1-(4-fluorophenyl)ethanol1-(4-fluorophenyl)-2-(4-((9H-purin-9-yl)methyl)-1H-1,2,3-triazol-1-yl)ethan-1-ol79% mdpi.com
7-propargyl-7H-pyrrolo[2,3-d]pyrimidine2-azido-1-(4-fluorophenyl)ethanol1-(4-fluorophenyl)-2-(4-((7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)-1H-1,2,3-triazol-1-yl)ethan-1-ol75% mdpi.com

Preparation of Pyrrolo[2,3-d]pyrimidines

There is no scientific literature available that describes a method for the preparation of pyrrolo[2,3-d]pyrimidines utilizing this compound as a starting material or intermediate.

Utility as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

There is no scientific literature available that documents the use of this compound as a chiral auxiliary or ligand in any form of asymmetric catalysis.

Analytical and Spectroscopic Methodologies for Chiral β Azido Alcohols

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic methods form the cornerstone for the molecular characterization of β-azido alcohols. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural picture.

In the ¹H NMR spectrum of a typical 2-azido-1-arylethanol, the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) typically appears as a doublet of doublets due to coupling with the two diastereotopic protons on the adjacent carbon bearing the azide (B81097) group. scielo.br The protons on the carbon with the azide group also show characteristic shifts and coupling patterns. The aromatic protons of the fluorophenyl group would exhibit a complex splitting pattern due to both proton-proton and proton-fluorine coupling.

Infrared (IR) Spectroscopy is instrumental in identifying key functional groups. The most prominent and diagnostic absorption for β-azido alcohols is the strong, sharp peak corresponding to the asymmetric stretching vibration of the azide (N₃) group, which typically appears around 2100 cm⁻¹. scielo.brresearchgate.net Another key feature is a broad absorption band in the region of 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. scielo.br

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. For (1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight (181.17 g/mol ). chemicalbook.com The fragmentation pattern often involves the loss of small, stable molecules like N₂ from the azide group. Data for the precursor, 1-(4-fluorophenyl)ethanone, shows a molecular weight of 138.1390, which is consistent with the expected structure before the addition of the azido (B1232118) and hydroxyl groups. nist.govnist.gov

Table 1: Predicted and Analogous Spectroscopic Data for β-Azido Alcohols

Technique Functional Group Characteristic Signal (Analogues) Predicted Signal for this compound Reference
IR Spectroscopy Azide (N₃) Stretch ~2103 cm⁻¹ ~2100 cm⁻¹ scielo.br
Hydroxyl (O-H) Stretch ~3400 cm⁻¹ (broad) ~3400 cm⁻¹ (broad) scielo.br
¹H NMR CH-OH ~4.8 ppm (dd) ~4.9 ppm (dd) scielo.br
CH₂-N₃ ~3.4 ppm (m) ~3.5 ppm (m) scielo.br
Aromatic C-H ~7.0-7.4 ppm (m) ~7.1-7.5 ppm (m) rsc.org
¹³C NMR C-OH ~73 ppm ~72 ppm scielo.br
C-N₃ ~58 ppm ~58 ppm scielo.br
Mass Spectrometry Molecular Ion [M]⁺ - m/z 181 chemicalbook.com

Note: Predicted values are based on data from analogous compounds and general spectroscopic principles.

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., High-Performance Liquid Chromatography)

The biological and chemical properties of chiral molecules are often highly dependent on their stereochemistry. Therefore, accurately determining the enantiomeric purity of compounds like this compound is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. nih.govnih.gov

The principle behind chiral HPLC is the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times and thus separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including alcohols. nih.govresearchgate.net

For the analysis of chiral β-azido alcohols, a normal-phase HPLC method is often employed, typically using a mobile phase consisting of a mixture of alkanes (like n-hexane) and an alcohol (like isopropanol). nih.govresearchgate.net The enantiomeric excess (e.e.) can be calculated from the relative peak areas of the two enantiomers in the chromatogram. This technique is essential for validating the effectiveness of asymmetric synthetic methods used to produce the desired enantiomer. scispace.com

Table 2: Typical Chiral HPLC Parameters for Chiral Alcohol Separation

Parameter Description Example Condition Reference
Column Chiral Stationary Phase Chiralcel OD-H, Chiralcel OB nih.govresearchgate.net
Mobile Phase Solvent System n-Hexane/Isopropanol (90:10 v/v) nih.gov
Flow Rate Eluent Speed 1.0 mL/min nih.gov
Detection Method of Visualization UV at 254 nm nih.gov

X-ray Crystallography for Absolute Configuration Determination (Applied to Related Intermediates)

While spectroscopic and chromatographic methods confirm the structure and enantiomeric purity, X-ray crystallography provides the unambiguous determination of the absolute configuration of a chiral molecule. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This analysis yields a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom. wikipedia.org

Obtaining a single crystal of sufficient quality for X-ray diffraction can be challenging. wikipedia.org In cases where the final product, such as this compound, does not readily crystallize, the absolute configuration can often be confirmed by analyzing a crystalline precursor or derivative. For instance, the crystal structure of the related intermediate, 2-azido-1-(4-fluorophenyl)ethanone (B1282673), has been determined. nih.govresearchgate.net By understanding the stereochemical course of the reaction that converts this ketone to the chiral alcohol (e.g., a stereoselective reduction), the absolute configuration of the alcohol product can be confidently inferred. The crystal structure of the azido ketone precursor confirms its molecular geometry and provides a solid reference point for subsequent stereochemical assignments. nih.govresearchgate.net

Table 3: Crystallographic Data for the Related Intermediate 2-Azido-1-(4-fluorophenyl)ethanone

Parameter Value Reference
Chemical Formula C₈H₆FN₃O nih.gov
Molecular Weight 179.16 nih.gov
Crystal System Orthorhombic nih.gov
Space Group P2₁2₁2₁ nih.gov
Unit Cell Dimensions a = 10.7985 Å, b = 8.3971 Å, c = 17.485 Å nih.gov

Emerging Research Frontiers and Future Directions in 1s 2 Azido 1 4 Fluorophenyl Ethan 1 Ol Chemistry

Development of More Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, with a strong emphasis on sustainability and atom economy. ajgreenchem.com Traditional methods for the synthesis of chiral azido (B1232118) alcohols often involve multi-step sequences that may utilize hazardous reagents and generate significant waste. Future research in the synthesis of (1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol is geared towards addressing these limitations.

One promising approach is the development of catalytic asymmetric cycloaddition reactions of vinyl azides, which can offer 100% atom economy under mild conditions. nih.gov Although not yet specifically applied to the synthesis of this particular compound, such methodologies provide a framework for creating chiral cyclic azides that could be precursors. Another avenue is the direct azidation of alcohols. Research has demonstrated that simple and amino alcohols can undergo a smooth azidation reaction using a mixture of sodium azide (B81097) and sulfuric acid in toluene, offering good to excellent yields while preserving the optical purity of chiral compounds. ajgreenchem.com The application of such a one-step, environmentally friendly protocol to a suitable precursor alcohol could significantly improve the sustainability of the synthesis of this compound.

Future protocols will likely focus on minimizing the use of protecting groups and employing catalytic rather than stoichiometric reagents to enhance atom economy. The ideal synthetic route would involve a one-pot transformation from a readily available starting material, thereby reducing waste from intermediate isolation and purification steps. acs.orgnih.gov

Exploration of Novel Biocatalytic Systems for Enantioselective Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. nih.gov For the synthesis of this compound, biocatalytic methods present a highly attractive alternative to traditional chemical synthesis or resolution.

A key area of exploration is the use of lipases for the kinetic resolution of racemic 2-azido-1-(4-fluorophenyl)ethan-1-ol. Lipase-catalyzed enantioselective esterification has been successfully applied to β-azido alcohols. For instance, the dynamic kinetic resolution (DKR) of 2-azido-1-phenylethanol (B2367468), a close structural analog, has been achieved with high enantioselectivity and conversion rates using Candida antarctica lipase (B570770) B (Novozyme 435) in combination with a ruthenium catalyst for in situ racemization of the slower-reacting enantiomer. organic-chemistry.org This chemoenzymatic DKR method is an efficient route to obtaining enantiomerically pure β-amino alcohols and their azido precursors. organic-chemistry.org

Another promising biocatalytic approach is the asymmetric reduction of the corresponding ketone, 2-azido-1-(4-fluorophenyl)ethanone (B1282673). nih.gov A wide range of ketoreductases (KREDs) have been identified and engineered to exhibit high enantioselectivity for the synthesis of specific (S)- or (R)-alcohols. nih.govnih.gov The identification of a KRED that can reduce 2-azido-1-(4-fluorophenyl)ethanone to the desired (1S)-enantiomer with high enantiomeric excess would provide a direct and highly efficient synthetic route. The use of whole-cell biocatalysts expressing a suitable ketoreductase could further enhance the sustainability of the process by providing in situ cofactor regeneration. nih.gov

Biocatalytic MethodEnzyme ClassSubstratePotential ProductKey Advantage
Dynamic Kinetic ResolutionLipase(rac)-2-azido-1-(4-fluorophenyl)ethan-1-olThis compoundHigh enantioselectivity and theoretical 100% yield
Asymmetric ReductionKetoreductase (KRED)2-azido-1-(4-fluorophenyl)ethanoneThis compoundDirect synthesis of the desired enantiomer

Expansion of Derivatization Scope for Advanced Functional Materials and Chemical Probes

The azide functionality in this compound makes it an excellent candidate for derivatization using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." sigmaaldrich.combroadpharm.com This reaction is highly efficient and regiospecific, allowing for the facile conjugation of the azido alcohol to a wide variety of alkyne-containing molecules under mild conditions. thermofisher.com

This opens up possibilities for its use in the development of advanced functional materials. For example, it could be "clicked" onto polymers to introduce chirality and fluorine atoms, potentially imparting unique properties to the resulting material. mdpi.com The fluorophenyl group can also be advantageous in materials science applications.

Furthermore, the ability to easily conjugate this molecule to fluorophores or other reporter groups makes it a promising precursor for the synthesis of chemical probes. labinsights.nl Small-molecule fluorescent probes are invaluable tools for imaging and sensing biological molecules and processes. researchgate.net By attaching a fluorophore to this compound via a triazole linkage, novel probes could be designed for various biological targets. nih.gov

The presence of the fluorine atom also suggests potential applications in the development of ¹⁸F-labeled radiotracers for positron emission tomography (PET) imaging. nih.gov PET is a powerful non-invasive imaging technique used in both research and clinical diagnostics. The synthesis of an ¹⁸F-labeled version of this compound or its derivatives could lead to new imaging agents for studying biological processes in vivo. nih.gov

Application AreaDerivatization StrategyKey Functional GroupPotential Outcome
Advanced Functional MaterialsClick Chemistry (CuAAC)AzideChiral, fluorinated polymers with unique properties
Fluorescent Chemical ProbesClick Chemistry (CuAAC)AzideNovel probes for biological imaging and sensing
PET RadiotracersRadiofluorinationFluorine¹⁸F-labeled imaging agents for in vivo studies

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol, and how does stereochemistry influence the choice of method?

  • Methodological Answer : The synthesis typically involves enantioselective reduction of a ketone precursor (e.g., 4-fluorophenyl-2-azidoethanone) using chiral catalysts like oxazaborolidines or biocatalysts (e.g., alcohol dehydrogenases). The (1S)-configuration requires strict control of reaction conditions (temperature, solvent polarity) to minimize racemization. For example, asymmetric transfer hydrogenation with Ru(II)-TsDPEN catalysts has been effective for similar fluorinated alcohols . Characterization of enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly in confirming the azido group and fluorophenyl moiety?

  • Methodological Answer :

  • FT-IR : The azide (-N₃) stretch appears at ~2100 cm⁻¹, while the C-F bond in the fluorophenyl group shows absorption near 1220 cm⁻¹ .
  • ¹H/¹³C NMR : The fluorophenyl aromatic protons exhibit splitting patterns due to coupling with fluorine (e.g., meta/para protons at δ 6.8–7.2 ppm). The azido group adjacent to the hydroxyl causes deshielding of the β-carbon (δ 65–70 ppm in ¹³C) .
  • MS (ESI) : The molecular ion [M+H]⁺ confirms the molecular weight (e.g., C₈H₇FN₃O: 180.07 g/mol) with fragmentation patterns indicating loss of N₂ (from azide) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using Design of Experiments (DoE)?

  • Methodological Answer : A DoE approach can systematically optimize variables such as catalyst loading, solvent (e.g., THF vs. toluene), and temperature. For example, a central composite design (CCD) was applied in flow chemistry setups for similar fluorinated alcohols, achieving >95% ee by tuning residence time and pressure . Response surface methodology (RSM) identifies interactions between factors, reducing experimental runs while maximizing yield and stereoselectivity .

Q. What are the mechanistic insights into the thermal stability of the azido group in this compound, and how does it impact storage and handling?

  • Methodological Answer : The azido group undergoes exothermic decomposition above 100°C, releasing nitrogen gas. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal decomposition onset temperatures (T₀ ≈ 110°C). Storage at -20°C in amber vials under inert gas (Ar/N₂) is recommended to prevent photolytic or thermal degradation. Kinetic studies using Arrhenius plots predict shelf-life under varying conditions .

Q. How can computational chemistry predict the reactivity of this compound in Click chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the transition states for azide-alkyne cycloadditions (CuAAC). Solvent effects (PCM models) and fluorine’s electron-withdrawing nature lower the activation energy (ΔG‡) by stabilizing the dipole in the transition state. Molecular docking studies predict binding affinities for bioconjugation targets .

Q. What strategies resolve contradictory analytical data, such as discrepancies between NMR and X-ray crystallography results?

  • Methodological Answer : Cross-validation with multiple techniques is essential:

  • X-ray crystallography : Confirms absolute configuration and bond lengths (e.g., C-N₃ bond ≈ 1.47 Å).
  • Dynamic NMR : Detects rotational barriers in the azido group that may obscure signals in static NMR .
  • EPR spectroscopy : Identifies paramagnetic impurities in cases of unexpected splitting .
    • For unresolved conflicts, isotopic labeling (²H, ¹³C) or synchrotron-based XRD improves resolution .

Q. What are the environmental implications of using this compound, and how can green chemistry principles mitigate them?

  • Methodological Answer : The azido group poses ecotoxicity risks (e.g., LC₅₀ < 10 mg/L in Daphnia magna). Green alternatives include:

  • Biocatalytic synthesis : Alcohol dehydrogenases in aqueous media reduce waste .
  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) to improve biodegradability .
  • Life cycle assessment (LCA) : Quantifies energy use and waste generation across synthetic routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.